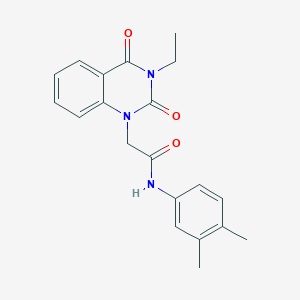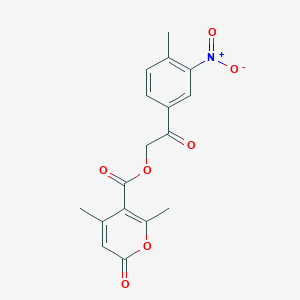![molecular formula C17H18ClN3O2 B5612080 1-[(4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5612080.png)
1-[(4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step processes including alkylation, reduction of nitro groups, and specific reactions to attach different functional groups. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, entails a sequence of reactions starting from dichloro-nitrobenzene and piperazine, yielding a total efficiency of 48.2% (Quan, 2006).
Molecular Structure Analysis
Molecular docking and structural analyses of compounds like 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives reveal their potential interactions and binding efficiencies, hinting at the structural versatility and functional group influence on activity (Mehta et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives demonstrate a wide range of chemical reactivity, influenced by their structural components. For instance, the catalytic property of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine showcases the compound's ability to catalyze acetylation reactions, maintaining catalytic activity across multiple cycles (Xu Wang-sheng, 2011).
Physical Properties Analysis
Investigations into the physical properties of related compounds often involve detailed examinations of their crystal structures, hydrogen bonding, and molecular conformations. For example, the study of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one provided insights into its molecular geometry and stabilization mechanisms through hydrogen bonds and π…π interactions (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability, and interaction with biological targets, are often explored through synthetic modifications and biological evaluations. For instance, novel piperidine derivatives have been synthesized and assessed for their anti-acetylcholinesterase activity, revealing the impact of structural variations on biological activity (Sugimoto et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-4-6-15(7-5-14)23-13-17(22)21-11-9-20(10-12-21)16-3-1-2-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMKQDBGHIJRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4S*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5612006.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5612012.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-phenylbenzamide](/img/structure/B5612013.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5612024.png)
![N,N-dimethyl-2-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}butanamide](/img/structure/B5612033.png)
![4-{4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5612034.png)


![N-(2-{4-[4-(ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5612047.png)

![2-[(4-nitrophenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5612070.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5612074.png)
